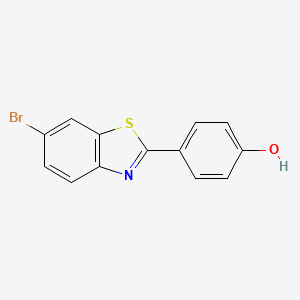

6-Bromo-2-(4-hydroxyphenyl)benzothiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H8BrNOS |

|---|---|

Molecular Weight |

306.18 g/mol |

IUPAC Name |

4-(6-bromo-1,3-benzothiazol-2-yl)phenol |

InChI |

InChI=1S/C13H8BrNOS/c14-9-3-6-11-12(7-9)17-13(15-11)8-1-4-10(16)5-2-8/h1-7,16H |

InChI Key |

DRVYBNUIXAWRAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)Br)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization

General Synthetic Methodologies for Benzothiazole (B30560) Nucleus Formation

The construction of the benzothiazole nucleus is a cornerstone of synthetic organic chemistry, with several established and emerging methodologies. These strategies primarily revolve around the formation of the fused thiazole (B1198619) ring onto a benzene (B151609) backbone.

Condensation Reactions Involving 2-Aminobenzenethiol Derivatives

The most prevalent and versatile method for synthesizing the 2-substituted benzothiazole core involves the condensation of a 2-aminobenzenethiol derivative with a suitable electrophilic partner. This approach is widely employed due to its efficiency and the ready availability of starting materials.

The reaction typically proceeds through the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds, such as aldehydes, ketones, carboxylic acids, acyl chlorides, and esters. mdpi.commdpi.com When an aldehyde is used, the reaction with 2-aminothiophenol leads to the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the 2-arylbenzothiazole. tku.edu.twresearchgate.net A variety of catalysts can be employed to facilitate this transformation, including Lewis acids, Brønsted acids, and various heterogeneous catalysts. tku.edu.tw The reaction conditions can often be tuned to be mild and efficient. researchgate.net

For instance, the condensation of 2-aminothiophenol with aromatic aldehydes can be promoted by acetic acid under microwave irradiation in solvent-free conditions, providing high yields of 2-arylbenzothiazoles. researchgate.net Similarly, L-proline has been demonstrated to be an effective catalyst for this condensation under solvent-free and microwave irradiation conditions. tku.edu.tw The use of such organocatalysts represents a greener and more cost-effective approach. tku.edu.tw

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| 2-Aminothiophenol | Aromatic Aldehyde | Acetic Acid, Microwave, Solvent-free | 2-Arylbenzothiazole | researchgate.net |

| 2-Aminothiophenol | Aryl Aldehyde | L-proline, Microwave, Solvent-free | 2-Arylbenzothiazole | tku.edu.tw |

| 2-Aminothiophenol | Carboxylic Acid | L-proline, Microwave, Solvent-free | 2-Substituted Benzothiazole | tku.edu.tw |

Microwave-Assisted and Eco-Friendly Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic protocols. Microwave-assisted organic synthesis has emerged as a powerful tool in this regard, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles.

The synthesis of benzothiazoles has greatly benefited from microwave irradiation. For example, the condensation of 2-aminothiophenol with aldehydes can be efficiently carried out under microwave irradiation, often without the need for a solvent. tku.edu.twresearchgate.net This not only accelerates the reaction but also aligns with the principles of green chemistry by minimizing waste. The use of L-proline as a catalyst in conjunction with microwave heating provides a green and inexpensive method for preparing 2-arylbenzothiazoles. tku.edu.tw

Ultrasound-assisted synthesis is another eco-friendly technique that has been successfully applied to the synthesis of 2-substituted benzothiazoles. mdpi.commdpi.com This method often allows for reactions to be conducted at room temperature and under solvent-free conditions, further enhancing its green credentials. mdpi.com

| Method | Key Features | Advantages | Reference |

| Microwave-Assisted Synthesis | Rapid heating, often solvent-free | Reduced reaction times, higher yields, cleaner reactions | tku.edu.twresearchgate.net |

| Ultrasound-Assisted Synthesis | Room temperature, often solvent-free | Energy efficiency, mild conditions | mdpi.commdpi.com |

One-Pot Multicomponent Reactions for Benzothiazole Synthesis

One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single synthetic operation. These reactions are particularly valuable in the construction of heterocyclic scaffolds like benzothiazole.

Several MCRs have been developed for the synthesis of benzothiazole derivatives. These strategies often involve the in-situ generation of the key 2-aminobenzenethiol intermediate or the direct assembly of the benzothiazole ring from three or more components. While specific examples for the direct one-pot synthesis of a wide range of benzothiazoles are continually being developed, the core principle remains the convergent and efficient assembly of the target heterocycle.

Targeted Synthesis of 6-Bromo-2-(4-hydroxyphenyl)benzothiazole

The targeted synthesis of this compound can be logically achieved through the well-established condensation reaction of a suitably substituted 2-aminobenzenethiol with 4-hydroxybenzaldehyde. The key starting material for this synthesis is 2-amino-5-bromobenzenethiol (B1270659).

The synthetic route would proceed as follows:

Condensation: 2-amino-5-bromobenzenethiol is reacted with 4-hydroxybenzaldehyde.

Cyclization and Oxidation: The initial condensation product, a Schiff base, undergoes intramolecular cyclization, followed by oxidation to form the stable aromatic benzothiazole ring.

This reaction can be carried out using various catalytic systems and conditions as described in the general methodologies. For instance, an acid catalyst such as acetic acid or a Lewis acid could be employed to facilitate the condensation and cyclization steps. The reaction could also be performed under microwave irradiation to potentially improve the reaction rate and yield.

Strategies for Structural Modifications and Functionalization of Benzothiazole Derivatives

The biological activity of benzothiazole derivatives can be fine-tuned by introducing various substituents onto the benzothiazole core and the 2-phenyl ring. Strategies for these modifications often involve electrophilic aromatic substitution or other functional group interconversions.

Halogenation and Hydroxylation Patterns

The introduction of halogen atoms and hydroxyl groups can significantly impact the physicochemical properties and biological activity of 2-phenylbenzothiazole (B1203474) derivatives. The position of these substituents is crucial and is governed by the principles of electrophilic aromatic substitution.

Halogenation: The halogenation of 2-phenylbenzothiazole is an electrophilic substitution reaction. The benzothiazole ring system is generally deactivated towards electrophilic attack. However, the benzene ring fused to the thiazole is more susceptible to substitution. The directing effect of the thiazole ring and any existing substituents will determine the regiochemical outcome. For instance, bromination of benzothiazole can lead to the formation of 2,6-dibromobenzothiazole (B1326401) under specific conditions, indicating that both the 2-position of the thiazole ring and the 6-position of the benzene ring are susceptible to electrophilic attack. google.com

Hydroxylation: Direct hydroxylation of the benzothiazole ring is challenging. Therefore, polyhydroxylated 2-phenylbenzothiazoles are typically synthesized from precursor methoxylated compounds, followed by demethylation. nih.govaston.ac.uk The synthesis of these methoxy-substituted 2-phenylbenzothiazoles often involves the Jacobson cyclization of methoxylated thiobenzanilides. nih.govaston.ac.uk The position of the hydroxyl groups is thus determined by the substitution pattern of the starting materials. The hydroxyl group is an activating, ortho-, para-director in electrophilic aromatic substitution, which can be utilized to introduce further functionality. youtube.comlibretexts.org

The regioselectivity of electrophilic aromatic substitution on a substituted benzene ring is a well-established principle. studysmarter.co.uk Electron-donating groups, such as hydroxyl groups, direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position. youtube.com This knowledge is critical for the planned synthesis of specifically substituted benzothiazole derivatives.

Introduction of Aryl Substituents at Position 2

The introduction of aryl substituents at the 2-position of the benzothiazole core is a common strategy to expand the chemical diversity of this class of compounds. While the core structure of this compound already contains a 4-hydroxyphenyl group at this position, further derivatization of the benzothiazole ring system, particularly at the 6-position, can be achieved through modern cross-coupling reactions. The bromine atom at the 6-position serves as a versatile handle for palladium-catalyzed reactions such as Suzuki and Sonogashira couplings, enabling the formation of carbon-carbon bonds and the introduction of a wide array of aryl and other substituents.

A notable study demonstrated the utility of Suzuki and Sonogashira coupling reactions on a closely related analogue, 6-bromo-2-(2-hydroxyphenyl)-1,3-benzothiazole. These reactions provide a pathway to introduce new aryl and alkynyl groups at the 6-position, thereby modifying the electronic and steric properties of the molecule.

Suzuki Coupling: This reaction typically involves the coupling of the bromo-substituted benzothiazole with an arylboronic acid in the presence of a palladium catalyst and a base. A general procedure for the Suzuki coupling of 2-arylbenzothiazole derivatives involves reacting the bromo compound with a boronic acid derivative, a palladium source like Pd₂(dba)₃, and a base such as sodium carbonate in a solvent system like dioxane and water under reflux. nih.gov While specific yields for the this compound are not extensively reported, the methodology is well-established for similar scaffolds. nih.gov

Sonogashira Coupling: This reaction couples the bromo-substituted benzothiazole with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org This method is effective for introducing alkynyl-aryl groups, further expanding the structural diversity of the parent molecule. The typical conditions involve a palladium catalyst, a copper(I) salt, and an amine base. organic-chemistry.org

The table below summarizes the general conditions and outcomes for these cross-coupling reactions on related benzothiazole scaffolds.

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(0) catalyst, Base | 6-Aryl-2-(4-hydroxyphenyl)benzothiazole |

| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 6-Alkynyl-2-(4-hydroxyphenyl)benzothiazole |

Other Functional Group Modifications

Beyond the introduction of aryl groups via cross-coupling reactions, the this compound molecule offers other sites for functional group modifications. The hydroxyl group on the 2-phenyl ring and the bromine atom on the benzothiazole core are primary targets for such derivatizations.

O-Alkylation and O-Arylation: The phenolic hydroxyl group can be readily alkylated or arylated to form ethers. For instance, the synthesis of 6-bromo-2-(4-methoxyphenyl)benzothiazole, the O-methylated derivative of the title compound, has been reported. This transformation can be achieved using standard alkylating agents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. O-arylation can be accomplished through reactions like the Buchwald-Hartwig ether synthesis, which couples the phenol (B47542) with an aryl halide.

Esterification: The hydroxyl group can also be converted to an ester functionality through reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a common method for this transformation on benzothiazole derivatives. researchgate.net

Nucleophilic Aromatic Substitution: The bromine atom at the 6-position can be replaced by various nucleophiles. While palladium-catalyzed reactions are common, direct nucleophilic aromatic substitution can also occur, particularly with strong nucleophiles or under specific reaction conditions.

Amination: The introduction of an amino group at the 6-position can be achieved through reactions like the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction involves the reaction of the aryl bromide with an amine in the presence of a suitable palladium catalyst and a base. This method is highly versatile and allows for the introduction of a wide range of primary and secondary amines. For example, the synthesis of 6-amino-2-phenylbenzothiazole derivatives has been accomplished by the reduction of the corresponding 6-nitro derivatives, which can be synthesized from the appropriately substituted aniline. documentsdelivered.com

The following table provides an overview of these functional group modifications.

| Modification Type | Reagents and Conditions | Functional Group Introduced |

| O-Alkylation | Alkyl halide, Base | Alkoxy |

| O-Arylation | Aryl halide, Pd catalyst, Base (Buchwald-Hartwig) | Aryloxy |

| Esterification | Carboxylic acid, DCC, DMAP (Steglich) | Ester |

| Amination | Amine, Pd catalyst, Base (Buchwald-Hartwig) | Amino |

These synthetic strategies highlight the chemical tractability of this compound, allowing for the generation of a diverse library of derivatives for further investigation.

Exploration of Biological Activities

Anticancer and Cytotoxic Potential

The potential of 6-Bromo-2-(4-hydroxyphenyl)benzothiazole as an anticancer agent has been formally assessed through systematic screening programs designed to identify novel therapeutic compounds. ontosight.ai

In Vitro Cytotoxicity Evaluation in Cancer Cell Lines

This compound was selected by the National Cancer Institute (NCI) for evaluation in its Developmental Therapeutics Program (DTP). ontosight.aicancer.gov The compound, registered under the identifier NSC 721654, was assessed in the NCI-60 Human Tumor Cell Line Screen. ontosight.ai This standardized in vitro screening platform evaluates the effect of a compound on the growth of 60 different human cancer cell lines, representing nine types of cancer: leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. mdpi.com

The screening process typically determines several key parameters of cytotoxic and cytostatic activity, including the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill). mdpi.com While it is documented that this compound (NSC 721654) was part of this extensive screening, the specific, quantitative data detailing its performance against each of the 60 cell lines are not detailed in the currently available public literature. ontosight.ai Therefore, a data table of its specific cytotoxic values cannot be provided.

Investigation of Anticancer Mechanisms

The specific molecular mechanisms through which this compound may exert its anticancer effects have not been elucidated in the scientific literature. Mechanistic studies would be required to identify its molecular targets and the signaling pathways it may modulate to inhibit cancer cell growth.

Antimicrobial Efficacy

The benzothiazole (B30560) scaffold is a common feature in many compounds investigated for antimicrobial properties. ontosight.ai However, the specific efficacy of this compound as an antimicrobial agent has not been extensively reported.

Antibacterial Activity and Spectrum

While the general class of benzothiazoles has been studied for antibacterial effects, specific research detailing the activity spectrum of this compound is not present in the reviewed literature. ontosight.ai

There are no specific published studies detailing the evaluation of this compound against a panel of bacterial strains to determine parameters such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC).

As no specific antibacterial activity has been reported for this compound, there are no proposed mechanisms of action for this particular compound. Research into its potential interactions with bacterial enzymes or other cellular targets would be necessary to establish any such mechanism.

Antifungal Activity and Spectrum

Currently, there is no specific data available in peer-reviewed literature detailing the antifungal activity and spectrum of this compound. Studies on other benzothiazole derivatives have shown a range of antifungal activities, but these findings cannot be directly extrapolated to the 6-bromo-substituted compound.

Antitubercular Activity and Mechanistic Insights

Specific studies evaluating the antitubercular activity of this compound against Mycobacterium tuberculosis are not available in the current scientific literature. The National Cancer Institute (NCI) has screened this compound (identifier NSC 721654), but detailed antitubercular data from this screening is not publicly accessible. ontosight.ai

Antioxidant Properties and Redox Modulation

The benzothiazole class, including this compound, has been investigated for potential antioxidant effects. ontosight.ai The presence of a hydroxyphenyl group suggests a capacity for antioxidant activity, as phenolic structures are known to act as radical scavengers.

Radical Scavenging Assays

While general studies on 2-(hydroxyphenyl)benzothiazole derivatives suggest antioxidant potential, specific IC50 values or percentage inhibition data from radical scavenging assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) for this compound are not documented in available research.

Investigation of Copper-Ion Induced Antioxidant Capacity

There is no available research specifically investigating the copper-ion induced antioxidant capacity of this compound. This is a specialized area of study, and reports on this activity are absent for this compound.

Other Pharmacologically Relevant Activities

Anti-inflammatory and Analgesic Research

In vivo or in vitro studies detailing the anti-inflammatory or analgesic properties of this compound have not been published. Research on other substituted benzothiazoles has indicated potential in this area, but specific findings for the 6-bromo variant are not available.

Anticonvulsant Investigations

The benzothiazole scaffold is a recognized pharmacophore in the development of anticonvulsant agents. researchgate.netnih.gov While direct studies on this compound are not extensively detailed in the available literature, research on structurally related benzothiazole derivatives provides significant insights into its potential anticonvulsant profile. The primary methods for evaluating anticonvulsant activity in preclinical studies are the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, which help identify compounds that can prevent seizure spread or increase the seizure threshold, respectively. nih.govnih.gov

Investigations into various substituted benzothiazoles have demonstrated their efficacy in these models. For instance, a series of N-(6-alkoxybenzo[d]thiazol-2-yl)acetamides have been synthesized and evaluated for their anticonvulsant activities. mdpi.com Within this series, compounds with substitutions at the 6-position of the benzothiazole ring, akin to the bromo group in the subject compound, have shown notable activity. Specifically, derivatives with benzyl, fluorobenzyl, and chlorobenzyl groups at the 6-position have been assessed. mdpi.com

The following table summarizes the anticonvulsant activity of some 6-substituted benzothiazole derivatives from a representative study:

| Compound ID | Substitution at 6-position | MES Test (% protection at 100 mg/kg) | scPTZ Test (% protection at 100 mg/kg) |

| 5g | Benzyloxy | Moderate | Not specified |

| 5h | 2-Fluorobenzyloxy | 67% (at 0.5h) | Not specified |

| 5i | 3-Fluorobenzyloxy | 100% (at 0.5h) | Not specified |

| 5j | 4-Fluorobenzyloxy | 100% (at 0.5h) | Not specified |

| 5k | 2-Chlorobenzyloxy | No activity | Not specified |

| 5l | 3-Chlorobenzyloxy | No activity | Not specified |

| Data sourced from a study on 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide derivatives. mdpi.com |

These findings suggest that the nature and position of the substituent at the 6-position of the benzothiazole ring are critical for anticonvulsant activity. The presence of a bromo group, being an electron-withdrawing group similar to chloro, at the 6-position of 2-(4-hydroxyphenyl)benzothiazole could confer anticonvulsant properties. Further empirical testing of this compound in MES and scPTZ models is warranted to confirm this potential.

Antiviral and Antiparasitic Screening

The benzothiazole nucleus is a versatile scaffold that has been incorporated into a variety of compounds exhibiting a broad spectrum of antiviral and antiparasitic activities. nih.govmdpi.com The antiviral potential of benzothiazole derivatives has been attributed to their ability to interfere with various stages of the viral life cycle.

Antiviral Activity:

Research has highlighted the efficacy of benzothiazole derivatives against a range of viruses. For instance, certain pyridobenzothiazolone (PBTZ) analogues have demonstrated broad-spectrum inhibitory activity against respiratory viruses, including respiratory syncytial virus (RSV), human coronavirus (HCoV), and influenza A virus (IFV-A). nih.govmdpi.com One identified compound showed efficacy in the low micromolar range. nih.govmdpi.com

Furthermore, a 6-chlorobenzothiazole derivative has shown promising anti-HIV activity, indicating that halogen substitution at the 6-position can be favorable for antiviral effects. nih.gov The structural similarity of a 6-bromo substituent to a 6-chloro substituent suggests that this compound could also exhibit antiviral properties. The general trend in designing antiviral benzothiazole analogues involves simple substitutions at the C-2 position with an aryl ring, a feature present in the subject compound. nih.gov

Antiparasitic Activity:

The investigation of benzothiazole derivatives has also extended to their potential as antiparasitic agents. A study on the synthesis of new benzothiazole derivatives revealed that some of the tested compounds exhibited reasonable antinematodal and schistosomicidal activity. nih.gov This suggests that the benzothiazole scaffold can be a valuable template for the development of novel antiparasitic drugs. While specific screening data for this compound is not available, the established antiparasitic potential of the broader benzothiazole class provides a rationale for its future evaluation against various parasites.

Neuroprotective Potential in Neurological Disorders Research (e.g., Alzheimer's Disease)

The 2-phenylbenzothiazole (B1203474) skeleton is a key structural motif in the development of agents for the diagnosis and potential treatment of Alzheimer's disease. This is largely due to its ability to bind to β-amyloid (Aβ) plaques, a primary pathological hallmark of the disease.

Derivatives of 2-(4-hydroxyphenyl)benzothiazole are of particular interest as imaging agents for Aβ plaques. Studies have shown that these compounds can be radiolabeled and used in positron emission tomography (PET) to visualize amyloid deposits in the brain. nih.gov For example, divalent 2-(4-hydroxyphenyl)benzothiazole bifunctional chelators have been developed with high affinity for Aβ aggregates. nih.gov The specific binding of these derivatives to amyloid plaques has been confirmed through in vitro autoradiography studies using brain sections from transgenic mice models of Alzheimer's disease. nih.govillinois.edu

The following table presents data on the binding affinity and brain uptake of a related 2-(4-hydroxyphenyl)benzothiazole derivative developed for imaging:

| Compound | Target | Binding Affinity (Ki, nM) | Brain Uptake (%ID/g at 2 min) |

| 64Cu-YW-15-Me | Aβ plaques | High (qualitative) | 0.69 ± 0.08 |

| Data is for a related divalent 2-(4-hydroxyphenyl)benzothiazole bifunctional chelator. nih.gov |

In addition to their diagnostic applications, benzothiazole derivatives are being explored for their therapeutic potential. Inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine, is a key strategy in the symptomatic treatment of Alzheimer's disease. mdpi.com Research on benzothiazolone derivatives has demonstrated their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com Given that this compound shares the core benzothiazole structure, it is plausible that it could also exhibit cholinesterase inhibitory activity, contributing to a potential neuroprotective effect. This hypothesis, however, requires direct experimental validation.

Structure Activity Relationship Sar Elucidation

Fundamental Principles of SAR in Benzothiazole (B30560) Chemistry

The benzothiazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, serves as a versatile scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The biological activity of these compounds can be modulated by introducing various substituents at different positions on the benzothiazole core. Key positions for substitution that significantly influence activity are typically the 2-position of the thiazole ring and the 4-, 5-, 6-, and 7-positions of the benzene ring. The electronic and steric properties of these substituents play a pivotal role in the molecule's interaction with biological targets.

Impact of Substitution at the Benzene and Thiazole Rings

The nature and position of substituents on both the benzene and thiazole rings of the benzothiazole scaffold are critical determinants of its biological activity. Strategic modifications at these positions can lead to enhanced potency and selectivity.

Halogen atoms, owing to their unique electronic and lipophilic properties, are frequently incorporated into drug candidates to enhance their pharmacological profiles. In the context of benzothiazole derivatives, the introduction of a halogen, such as bromine, at the 6-position of the benzene ring can significantly impact activity. The bromo group is known for its ability to increase lipophilicity, which can enhance cell membrane permeability and, consequently, bioavailability. Furthermore, its electron-withdrawing nature can influence the electronic environment of the entire molecule, potentially leading to stronger interactions with biological targets. Research has shown that brominated derivatives of 2-(4-hydroxyphenyl)benzothiazole exhibit potent biological effects. For instance, the brominated form of 2-(4-hydroxyphenyl)benzothiazole has demonstrated enhanced cytotoxicity against various cancer cell lines compared to its non-brominated counterpart.

The presence of a 2-(4-hydroxyphenyl) group is a key structural feature for the biological activity of this class of benzothiazoles. The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with the active sites of target enzymes or receptors. This moiety is often associated with anticancer and antioxidant activities. The phenolic hydroxyl group can participate in redox reactions, which may contribute to the compound's antioxidant properties. Moreover, its ability to form hydrogen bonds is vital for the specific binding to biological macromolecules, which is a prerequisite for pharmacological activity. Studies have indicated that 2-(4-hydroxyphenyl)benzothiazole itself possesses significant antimicrobial and cytotoxic activities.

Beyond the specific bromine and hydroxyphenyl substitutions, the pharmacological profile of benzothiazoles can be further tuned by the introduction of other aromatic and aliphatic groups. The nature of the substituent at the 2-position of the benzothiazole ring is particularly important. For instance, replacing the phenyl ring with other heterocyclic or aromatic systems can lead to variations in activity. The introduction of bulky or flexible aliphatic chains can also modulate the lipophilicity and steric profile of the molecule, thereby affecting its interaction with biological targets.

Correlation Between Structural Features and Pharmacological Potency

The following table summarizes the cytotoxic and antimicrobial activities of 2-(4-hydroxyphenyl)benzothiazole and its brominated derivative, illustrating the impact of the bromine substituent.

| Compound | Substitution | Cytotoxicity (IC50, µg/mL) vs. A549 cells | Antibacterial Activity (MIC, µg/mL) vs. S. aureus | Antifungal Activity (MIC, µg/mL) vs. A. niger |

|---|---|---|---|---|

| 2-(4-hydroxyphenyl)benzothiazole | H at 6-position | 10.07 | 6.25 | 12.5 |

| 6-Bromo-2-(4-hydroxyphenyl)benzothiazole | Br at 6-position | Potent (Specific IC50 not provided, but noted as more potent) | 3.12 | 6.25 |

Data sourced from a study on the biological evaluation of 2-(substitutedphenyl)benzothiazoles.

Optimization of Pharmacophoric Features for Enhanced Activity

The optimization of the pharmacophoric features of benzothiazole derivatives is a key strategy for enhancing their therapeutic potential. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, optimization strategies could involve:

Modification of the Hydroxyphenyl Ring: Introducing additional substituents on the hydroxyphenyl ring to modulate its electronic properties and hydrogen bonding capacity.

Varying the Halogen at the 6-Position: Replacing bromine with other halogens like chlorine or fluorine to fine-tune the lipophilicity and electronic effects.

Introduction of Flexible Linkers: Incorporating flexible aliphatic or ether linkers between the benzothiazole and the phenyl ring to allow for optimal orientation within a binding site.

Through systematic modifications and subsequent biological evaluation, it is possible to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Prediction of Binding Affinities to Biological Macromolecules

The binding affinity, often quantified by the binding energy or inhibition constant (Ki), is a critical parameter in drug design, indicating the strength of the interaction between a ligand and its target. For benzothiazole (B30560) derivatives, docking studies have revealed potential binding to targets such as DNA gyrase, dihydroorotase, and various protein kinases. However, without specific studies on 6-bromo-2-(4-hydroxyphenyl)benzothiazole, it is not possible to provide its predicted binding affinities to any particular biological macromolecules.

Identification of Key Residues and Interaction Hotspots

Molecular docking not only predicts binding affinity but also identifies the key amino acid residues within the receptor's active site that are crucial for ligand binding. These "hotspots" are regions that contribute significantly to the binding energy. Analysis of these interactions, which can include hydrogen bonds, hydrophobic interactions, and pi-stacking, is vital for understanding the mechanism of action and for designing more potent and selective inhibitors. For the broader class of benzothiazoles, interactions with specific amino acid residues have been reported in various studies. However, in the absence of specific molecular docking simulations for this compound, the key residues and interaction hotspots for its binding to any biological target remain to be elucidated.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. These methods can predict a wide range of molecular properties, including geometries, reaction energies, and spectroscopic data, with high accuracy. While DFT studies have been applied to various benzothiazole derivatives, specific quantum chemical data for this compound is not extensively documented in publicly available research.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that relates to the molecule's stability and reactivity. A smaller gap generally implies higher reactivity. For some bromo-substituted 2-phenylbenzothiazole (B1203474) ligands, computational studies have been performed to understand their electronic properties and HOMO-LUMO gaps. nih.govnih.gov However, the specific HOMO-LUMO energy gap for this compound has not been reported in the available literature.

Derivation of Quantum Chemical Parameters for Reactivity Prediction

From the energies of the HOMO and LUMO, various quantum chemical parameters, also known as reactivity descriptors, can be derived. These include electronegativity, chemical hardness and softness, and the electrophilicity index. These parameters provide a quantitative measure of a molecule's reactivity and can be used to predict its behavior in chemical reactions. While the theoretical framework for these calculations is well-established and has been applied to many organic molecules, specific values for this compound are not available in the reviewed literature.

In Silico Pharmacokinetic Considerations (e.g., ADME prediction)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. These computational models can predict parameters such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Studies on other benzothiazole derivatives have shown favorable drug-like properties. researchgate.net However, a specific in silico ADME profile for this compound has not been published, and therefore, its pharmacokinetic properties cannot be detailed at this time.

Pharmacophore Modeling and Virtual Screening Approaches

Computational chemistry offers powerful tools for accelerating drug discovery by identifying promising lead compounds from vast chemical libraries. Pharmacophore modeling and virtual screening are central to this in silico approach. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov This model then serves as a 3D query to screen large databases for molecules that possess the required features, a process known as virtual screening. nih.govmdpi.com This methodology has been effectively applied to the benzothiazole scaffold to identify novel inhibitors for various therapeutic targets.

In the study of benzothiazole derivatives, pharmacophore models are constructed to delineate the key structural features required for biological activity. These models typically consist of a defined spatial arrangement of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic sites (H), and aromatic rings (AR). mdpi.comresearchgate.net For instance, a study aimed at identifying inhibitors for the p56lck kinase, a target in inflammatory and autoimmune disorders, developed a six-point pharmacophore hypothesis based on a set of known benzothiazole inhibitors. researchgate.net The optimal model, AADHRR.15, was characterized by two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic site, and two aromatic rings. researchgate.net This model proved effective in predicting the activity of test molecules, demonstrating its utility as a reliable tool for identifying new p56lck inhibitors. researchgate.net

Similarly, a structure-based pharmacophore model was generated to find novel inhibitors for Akt2, a kinase implicated in cancer. This model featured a seven-point hypothesis, including two hydrogen bond acceptors, one hydrogen bond donor, and four hydrophobic groups, arranged around the critical active site residues of the enzyme. nih.gov The robustness of such models is often validated using a "decoy set" of molecules with unknown activity alongside known inhibitors to ensure the model can successfully distinguish active compounds from inactive ones. nih.gov

The validated pharmacophore model is then used as a filter for virtual screening of large compound libraries, such as the ZINC database, which contains millions of purchasable compounds. frontiersin.orgnih.gov This process significantly narrows down the number of compounds for experimental testing. nih.gov In a campaign targeting Polo-like kinase 1 (PLK1), a crucial regulator in cell division, a known benzothiazole-containing drug (5f-203) was used as a reference to screen the PubChem database. researchgate.net This initial screening identified over a thousand potential candidates that matched the pharmacophoric features of the reference molecule. researchgate.net

Following the initial screening, the "hit" compounds are typically subjected to further computational analysis, most commonly molecular docking, to predict their binding affinity and orientation within the target's active site. nih.govmdpi.com Docking scores, measured in kcal/mol, provide a quantitative estimate of the binding affinity, with more negative values indicating a stronger interaction. nih.govnih.gov For example, in a study screening for antimicrobial agents, benzothiazole derivatives were docked into the active site of E. coli dihydroorotase, yielding docking scores that were compared against a standard ligand. mdpi.com The results from these computational steps help prioritize a manageable number of the most promising candidates for synthesis and biological evaluation. researchgate.net

The table below summarizes representative pharmacophore models developed for benzothiazole derivatives targeting different proteins.

| Target Protein | Best Pharmacophore Hypothesis | Pharmacophoric Features | Reference |

|---|---|---|---|

| p56lck | AADHRR.15 | 2 Hydrogen Bond Acceptors (A), 1 Hydrogen Bond Donor (D), 1 Hydrophobic Site (H), 2 Aromatic Rings (R) | researchgate.net |

| Akt2 | PharA | 2 Hydrogen Bond Acceptors, 1 Hydrogen Bond Donor, 4 Hydrophobic Groups | nih.gov |

The subsequent table provides examples of virtual screening results for benzothiazole derivatives and other compounds identified through similar computational workflows, illustrating the typical outcomes of such studies.

| Target | Screening Method | Identified Hit/Compound | Docking/Fit Score | Reference |

|---|---|---|---|---|

| E. coli dihydroorotase | Molecular Docking | Benzothiazole Compound 3 | -5.02 (kcal/mol) | mdpi.com |

| E. coli dihydroorotase | Molecular Docking | Benzothiazole Compound 10 | -4.87 (kcal/mol) | mdpi.com |

| SARS-CoV-2 Main Protease | Virtual Screening (FDA Approved Drugs) | Simeprevir | -9.2 (kcal/mol) | nih.gov |

| SARS-CoV-2 Main Protease | Virtual Screening (FDA Approved Drugs) | Ergotamine | -8.6 (kcal/mol) | nih.gov |

| EGFR | Pharmacophore-based Virtual Screening | ZINC96937394 | -9.9 (kcal/mol) | frontiersin.org |

| EGFR | Pharmacophore-based Virtual Screening | ZINC14611940 | -9.6 (kcal/mol) | frontiersin.org |

Advanced Research Applications and Future Directions

Development as Lead Compounds for Drug Discovery

The 2-arylbenzothiazole structure, including 6-Bromo-2-(4-hydroxyphenyl)benzothiazole, is considered a "privileged scaffold" in drug discovery. researchgate.net This is due to its structural diversity and wide range of pharmacological properties, which include anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. mdpi.com Derivatives of 2-arylbenzothiazole have shown promise as potent anticancer agents, capable of inducing apoptosis and inhibiting key enzymes involved in cancer progression such as various kinases. researchgate.net

The synthetic accessibility of the benzothiazole (B30560) core allows for extensive structural modifications, making it an attractive starting point for the design and development of new therapeutic agents. researchgate.net The promising biological profile of this class of compounds has led to numerous derivatives being advanced as drug candidates for various diseases. researchgate.netmdpi.com For instance, modifications on the 2-arylbenzothiazole framework have led to the identification of potent inhibitors for targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial in cancer-related angiogenesis. nih.gov

Exploration in Multifunctional Agent Design

Research has increasingly focused on developing multifunctional agents that can address the complex, multifactorial nature of diseases like cancer and neurodegenerative disorders. unife.it The 2-(4-hydroxyphenyl)benzothiazole scaffold is being actively explored for this purpose. nih.gov A study focused on designing multifunctional agents for Parkinson's disease synthesized a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives. nih.gov

These compounds were engineered to combine several therapeutic properties in a single molecule. The representative compound, 3h , demonstrated potent and selective monoamine oxidase B (MAO-B) inhibitory activity, a key target in Parkinson's therapy. nih.gov Beyond this primary function, it also exhibited significant antioxidant effects, metal-chelating capabilities, and the ability to permeate the blood-brain barrier (BBB). nih.gov Furthermore, the compound showed promising neuroprotective and anti-neuroinflammatory properties, highlighting the potential of this scaffold in creating holistic treatment agents for complex diseases. nih.gov

| Compound | MAO-B Inhibitory Activity (IC50) | Antioxidant Capacity (ORAC, Trolox equivalent) | Key Multifunctional Properties |

|---|---|---|---|

| 3h | 0.062 µM | 2.27 | Metal chelation, BBB permeability, Neuroprotection, Anti-inflammatory |

Preclinical Imaging Agent Development (e.g., Positron Emission Tomography)

The 2-(4-hydroxyphenyl)benzothiazole core is a foundational structure for developing agents for Positron Emission Tomography (PET) imaging, a non-invasive technique used to visualize and measure metabolic processes in the body. nih.govchemrxiv.org Derivatives have been specifically designed as bifunctional chelators (BFCs) for radiometals like Copper-64 (⁶⁴Cu), which has a longer half-life suitable for broader clinical applications compared to traditional PET isotopes like Carbon-11 or Fluorine-18. nih.gov These BFCs link the amyloid-targeting 2-(4-hydroxyphenyl)benzothiazole motif with a metal-chelating component, allowing for rapid and stable incorporation of the radioisotope. nih.govnih.gov

Targeting Specific Biomarkers (e.g., Amyloid Beta Aggregates)

A primary application of these novel PET agents is the imaging of amyloid-beta (Aβ) plaques, a key pathological hallmark of Alzheimer's disease and Cerebral Amyloid Angiopathy (CAA). nih.govchemrxiv.orgnih.gov The 2-(4-hydroxyphenyl)benzothiazole moiety demonstrates a high binding affinity for Aβ aggregates. nih.govchemrxiv.org Researchers have developed series of BFCs that, when complexed with ⁶⁴Cu or Gallium-68 (⁶⁸Ga), can effectively target and bind to these plaques. nih.govnih.gov The design of these agents focuses on achieving favorable lipophilicity, which is crucial for potential penetration of the blood-brain barrier to image parenchymal plaques in Alzheimer's disease, or for targeting vascular plaques in CAA. nih.govnih.gov

Ex Vivo Autoradiography and Biodistribution Studies

The efficacy of these newly developed imaging agents is evaluated through rigorous preclinical studies. Ex vivo autoradiography using brain sections from transgenic mouse models of Alzheimer's disease (e.g., 5xFAD mice) is a key validation step. nih.govnih.gov These studies have shown that ⁶⁴Cu and ⁶⁸Ga-labeled complexes based on the 2-(4-hydroxyphenyl)benzothiazole scaffold exhibit significant and specific staining of amyloid plaques. nih.govnih.govnih.gov For example, the ⁶⁴Cu-YW-13 complex showed a 2.26 intensity ratio of 5xFAD to wild-type brain tissue staining. nih.gov

Blocking studies, where brain sections are co-incubated with an excess of unlabeled 2-(4-hydroxyphenyl)benzothiazole, have confirmed that the radiolabeled complexes compete for the same amyloid-binding sites, demonstrating target specificity. nih.govillinois.edu Biodistribution studies in healthy mice are also conducted to assess the agent's behavior in a living system, particularly its brain uptake. nih.gov Some of the developed ⁶⁸Ga-labeled agents showed low brain uptake, suggesting they may be more suitable for imaging Aβ on cerebral blood vessel walls in CAA, which does not require crossing the BBB. nih.gov

| Radiolabeled Complex | Target Biomarker | Key Preclinical Finding | Reference Study Type |

|---|---|---|---|

| ⁶⁴Cu-YW-13 | Amyloid-beta Plaques | 2.26 intensity ratio of 5xFAD to WT staining. | Ex Vivo Autoradiography |

| ⁶⁸Ga-labeled BFCs | Amyloid-beta Plaques | Specific binding confirmed by blocking studies. | Ex Vivo Autoradiography |

| ⁶⁸Ga-labeled BFCs | N/A | Low brain uptake (0.10–0.33% ID/g) in healthy mice. | Biodistribution Study |

Synergistic Effects in Combination Research

The development of drug resistance and the complexity of diseases like cancer often necessitate combination therapies. researchgate.net The benzothiazole scaffold is being investigated for its potential to act synergistically with other anticancer agents. researchgate.net While direct studies on this compound are limited, research on related structures, such as 2-phenylimidazo[2,1-b]benzothiazole derivatives, has shown that these compounds can display anticancer activity across different cancer cell types by modulating distinct targets. plos.org This suggests a potential for novel mechanisms of action that could be exploited in combination therapies. plos.org The concept of using benzothiazole conjugates in drug combinations is an active area of research, with the goal of permitting lower doses of chemotherapeutic drugs, thereby reducing toxicity and overcoming resistance. researchgate.net

Unexplored Therapeutic Areas and Scaffold Modifications for Enhanced Efficacy

The versatility of the benzothiazole scaffold opens up numerous avenues for future research. nih.gov While much focus has been on oncology and neurodegenerative diseases, the broad spectrum of biological activities associated with benzothiazole derivatives—including antimicrobial, antiviral, antidiabetic, and anti-inflammatory properties—suggests a wealth of unexplored therapeutic areas. tandfonline.com

Future research will likely focus on scaffold modifications to enhance efficacy and target new diseases. This includes:

C2-Functionalization : The second position of the benzothiazole ring is a highly active site for chemical modification, allowing for the introduction of various functional groups to tune the compound's biological activity. researchgate.netnih.gov

Substitution at other positions : Modifying other parts of the benzothiazole ring system can also significantly impact the compound's properties and therapeutic potential. unife.it

Development of Conjugates : Creating hybrid molecules by linking the benzothiazole scaffold to other pharmacophores is a promising strategy to develop agents with synergistic effects or novel mechanisms of action. researchgate.net

By systematically exploring these modifications, researchers can design new derivatives of this compound with improved potency, selectivity, and novel therapeutic applications. mdpi.com

Q & A

Q. What are the standard synthetic routes for 6-Bromo-2-(4-hydroxyphenyl)benzothiazole, and how is structural purity validated?

The synthesis typically involves cyclocondensation of substituted anilines with thiocyanate derivatives under acidic conditions. For example, bromoaniline derivatives react with potassium thiocyanate in glacial acetic acid, followed by bromination to introduce the bromo substituent . Structural validation employs:

- NMR spectroscopy : H and C NMR confirm aromatic proton environments and substituent positions (e.g., NH signals at δ 3.65 ppm and brominated aryl protons at δ 6.81 ppm) .

- IR spectroscopy : Peaks at ~1595 cm (C=N) and ~3325 cm (NH stretching) .

- Elemental analysis : Matching calculated vs. experimental C, H, N, S, and Br percentages .

Q. What spectroscopic and chromatographic methods are critical for characterizing derivatives of this compound?

- UV-Vis spectroscopy : Absorption maxima (e.g., λmax = 276.5 nm in ethanol) indicate π→π* transitions in the benzothiazole core .

- TLC : R values (e.g., 0.68 in cyclohexane:ethyl acetate, 2:1) monitor reaction progress and purity .

- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> for CHBrNOS) .

Q. How are intermediates like 6-Bromo-2-aminobenzothiazole utilized in synthesizing bioactive derivatives?

This intermediate is pivotal for constructing:

- Schiff bases : Condensation with aldehydes/ketones yields antimicrobial agents .

- Azo compounds : Coupling with diazonium salts produces dyes and antitumor agents (e.g., SKRB-3 breast cancer cell inhibitors) .

- Heterocyclic hybrids : Suzuki cross-coupling with boronic acids introduces aryl groups for fluorescence studies .

Advanced Research Questions

Q. How can computational methods like molecular docking optimize the design of this compound derivatives for specific targets?

Docking studies (e.g., using AutoDock Vina) predict binding modes to enzymes like acetylcholinesterase or cancer targets. For example:

- Hydrogen bonding : The 4-hydroxyphenyl group interacts with catalytic residues (e.g., Tyr337 in α-glucosidase) .

- Aromatic stacking : Brominated aryl rings engage in π-π interactions with hydrophobic pockets (centroid distances ~3.7 Å) .

Validation via MD simulations assesses stability over 100 ns trajectories .

Q. What strategies resolve contradictions in reported biological activities across studies?

- Dose-response analysis : Compare IC values under standardized assays (e.g., MTT for cytotoxicity) .

- Structural analogs : Test substituent effects (e.g., replacing Br with Cl or CF) to isolate electronic vs. steric contributions .

- Metabolic stability : Assess hepatic microsome degradation to clarify discrepancies in vivo vs. in vitro efficacy .

Q. How are advanced synthetic routes (e.g., microwave-assisted or flow chemistry) improving yield and scalability?

- Microwave synthesis : Reduces reaction time from hours to minutes (e.g., 80% yield in 15 min vs. 4 h conventional heating) .

- Flow reactors : Enable continuous bromination-fluorination with <5% byproducts, critical for large-scale production .

- Catalyst optimization : Pd/C or NiCl/dppf enhances Suzuki coupling efficiency (TON > 1,000) .

Q. What mechanistic insights guide the compound’s degradation in environmental or metabolic studies?

- Microbial electrolysis : Degradation proceeds via hydroxylation (→2-hydroxybenzothiazole), thiazole-ring cleavage, and mineralization to CO/HO .

- CYP450 metabolism : Oxidative debromination generates reactive intermediates, monitored via LC-MS/MS .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.